molecular formula C15H16O5 B1683817 Vernolepin CAS No. 18542-37-5

Vernolepin

Cat. No. B1683817
CAS RN: 18542-37-5
M. Wt: 276.28 g/mol
InChI Key: IFYQXAXVZGMFNW-MVIRXUPPSA-N
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Description

Vernolepin is a sesquiterpene lactone isolated from the dried fruit of Vernonia amygdalina . It shows platelet anti-aggregating properties and is also an irreversible DNA polymerase inhibitor, hence it may have antitumor properties .


Molecular Structure Analysis

Vernolepin has a complex molecular structure with the chemical formula C15H16O5 . The molecule contains a total of 38 bonds, including 22 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, and 1 five-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vernolepin have been described in several papers . These reactions are complex and involve multiple steps, which are detailed in the referenced papers.


Physical And Chemical Properties Analysis

Vernolepin has a molecular weight of 276.28454 g/mol . It has a complex structure with several functional groups, including esters and hydroxyl groups . The physical and chemical properties of Vernolepin are likely to be influenced by these functional groups.

Scientific Research Applications

Plant Growth Inhibition

Vernolepin, a sesquiterpenoid dilactone obtained from Vernonia hymenolepis, has been identified as a reversible inhibitor of plant growth. In studies involving wheat coleoptile sections, it was found that concentrations ranging from 5 to 50 micrograms per milliliter could inhibit extension growth by 20 to 80 percent. This inhibition did not affect the normal appearance of the tissues or their respiration. Intriguingly, if these inhibited sections are washed and then treated with indole-3-acetic acid, they respond to the auxin, but the degree of elongation depends on the duration of prior treatment with vernolepin. This suggests a non-competitive interaction between vernolepin and the auxin (Sequeira, Hemingway, & Kupchan, 1968).

Pharmacological Properties

Vernolepin has demonstrated various pharmacological properties. For instance, it exhibits competitive antagonism against histamine in guinea pig ileum and shows both antiaggregating and disaggregating activity against rabbit platelet aggregation. These reactions are time-dependent and occur at concentrations between 5 X 10^(-6) to 1 X 10^(-5) g/ml (Laekeman et al., 1983).

Antiplatelet Activity

Vernolepin also exhibits antiplatelet properties. It was found to have a "stabilizing" effect during freeze-thawing of platelets, inhibited platelet aggregation induced by various agents like arachidonic acid, ADP, and collagen, and interfered with ATP-release. Electromicroscopy studies showed that vernolepin protects platelets against adhesion and has a disaggregating effect. These activities are time-dependent and show a steep dose-response relationship, with a concentration of 1×10^(-5) g/ml appearing to be optimal (Laekeman, Clerck, Vlietinck, & Herman, 1985).

Effect on Glycogen Synthase

Research has shown that vernolepin can inactivate the enzyme glycogen synthase, which is purified from rabbit muscle. This inactivation involves the formation of thioethers through a reaction with thiol compounds. The inactivation is kinetically pseudo-first-order and biphasic, indicating the formation of partially active enzyme species (Smith, Larner, Thomas, & Kupchan, 1972).

Role in Cellular Metabolism and Antineoplastic Action

Vernolepin has been studied for its antineoplastic properties, particularly in the context of depleting glutathione in murine tumor cells, leading to cell lysis. This process is enhanced by cystine in the culture medium and involves the generation of hydrogen peroxide. Inhibition of enzymes like glutathione disulfide reductase and catalase synergistically augments cytolysis by vernolepin. This suggests a role for cellular uptake of disulfides in generating intracellular oxidant stress, an important factor in injury to glutathione-depleted cells (Arrick, Griffo, Cohn, & Nathan, 1985).

Synthesis and Chemical Studies

Considerable research has focused on the synthesis of vernolepin and related compounds. Various strategies and techniques have been developed to synthesize vernolepin and its derivatives, which have important implications for both understanding its chemical structure and potential therapeutic applications. These studies have contributed significantly to the field of organic chemistry and pharmacology (Barrero, Oltra, & Álvarez, 1959).

properties

IUPAC Name

(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQXAXVZGMFNW-MVIRXUPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075146
Record name Vernolepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vernolepin

CAS RN

18542-37-5, 59598-29-7
Record name (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolepin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLEPIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERNOLEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
GM Laekeman, J Mertens, J Totté, H Bult… - Journal of natural …, 1983 - ACS Publications
… Vernolepin, a sesquiterpene lactone, was isolated from the dried fruit of Vernonia … dried fruit was 0.09% vernolepin. The first pharmacological characterization of vernolepin revealed:(1) …
Number of citations: 46 pubs.acs.org
SM Kupchan, RJ Hemingway, D Werner… - The Journal of Organic …, 1969 - ACS Publications
… spectrum of one D20-exchangeable proton signal at r 7.87 indicated that vernolepin pos… weight of vernolepin by lactone titration.8An equivalent weightof 143 indicated that vernolepin …
Number of citations: 162 pubs.acs.org
GR Kieczykowski, RH Schlessinger - Journal of the American …, 1978 - ACS Publications
The presence of a remote chiral center, not present in the natural product, imparts sufficient conformational rigidity to 10 to permit its stereospecific conversion into the expoxide 20. …
Number of citations: 93 pubs.acs.org
S Danishefsky, PF Schuda, T Kitahara… - Journal of the …, 1977 - ACS Publications
The total syntheses of the racemates of the bis-a-methylenelactonic sesquiterpenes, vernolepin and vernomenin, have been achieved. Thesetumor inhibitors were synthesized in 17 …
Number of citations: 225 pubs.acs.org
S Danishefsky, T Kitahara, PF Schuda… - Journal of the …, 1976 - ACS Publications
0.2 R-That is, the first reduction wave (A) represents addition of one electron to an orbital which is highly antibonding between the metal and the X2 group; the latter immediately and …
Number of citations: 67 pubs.acs.org
L Sequeira, RJ Hemingway, SM Kupchan - Science, 1968 - science.org
Vernolepin (5 to 50 micrograms per milliliter), a … vernolepin. Administered simultaneously, increasing concentrations of auxin will significantly reduce the inhibitory effect of vernolepin, …
Number of citations: 56 www.science.org
GM Laekeman, F De Clerck, AJ Vlietinck… - Naunyn-Schmiedeberg's …, 1985 - Springer
… The active principle revealed to be vernolepin, a … the further studies on the antiplatelet activity of vernolepin. … DMSO was used as dissolving adjuvans for vernolepin in 0.9% NaC1, and …
Number of citations: 21 link.springer.com
S Thongnest, P Chawengrum, S Keeratichamroen… - Bioorganic …, 2019 - Elsevier
… The annexin-V flow cytometric analysis showed that vernodalin, vernolepin, and vernolide … Our results indicated that vernodalin, vernolepin, and vernolide have potential to be used as …
Number of citations: 28 www.sciencedirect.com
SM Kupchan, RJ Hemingway, D Werner… - Journal of the …, 1968 - ACS Publications
… hymenolepis, vernolepin was isolated in a yield comparable to that obtained by hot ethanol … view that vernolepin is, indeed, a naturally occurring compound. Vernolepin and vernomenin …
Number of citations: 192 pubs.acs.org
GA Flynn - 1978 - search.proquest.com
… However, treatment of coleoptile sections simultaneously with varying amounts of vernolepin … Should vernolepin bind to key enzymes involved with cell growth, a buildup of vernolepin in …
Number of citations: 0 search.proquest.com

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